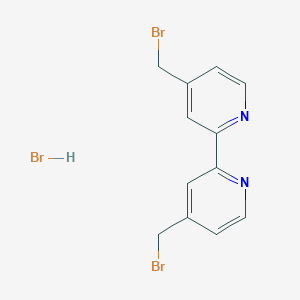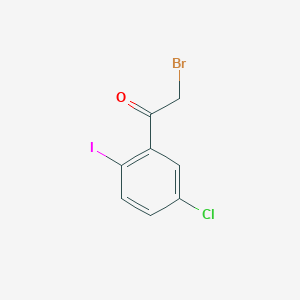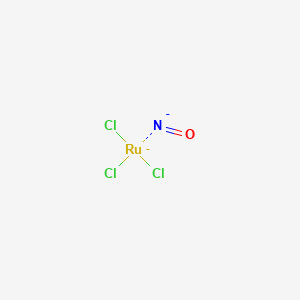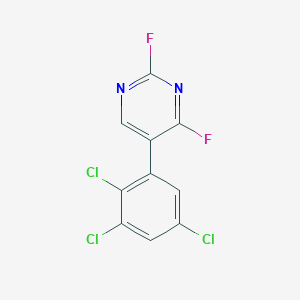
Ethyl 2-(4-amino-2-nitrophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-amino-2-nitrophenyl)acetate is an organic compound that belongs to the class of nitroaniline derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-2-nitrophenyl)acetate typically involves the nitration of ethyl 2-phenylacetate followed by reduction and subsequent amination. One common method includes:
Nitration: Ethyl 2-phenylacetate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the ethyl ester group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
化学反応の分析
Types of Reactions
Ethyl 2-(4-amino-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the substituents present.
Common Reagents and Conditions
Reducing Agents: Iron powder, hydrogen gas with palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, nitric acid.
Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed
Reduction: Formation of Ethyl 2-(4-amino-2-aminophenyl)acetate.
Oxidation: Formation of Ethyl 2-(4-nitroso-2-nitrophenyl)acetate or Ethyl 2-(4-nitro-2-nitrophenyl)acetate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 2-(4-amino-2-nitrophenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(4-amino-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and amino groups play crucial roles in its reactivity and interactions with biological targets.
類似化合物との比較
Ethyl 2-(4-amino-2-nitrophenyl)acetate can be compared with other nitroaniline derivatives, such as:
Ethyl 2-(4-nitrophenyl)acetate: Lacks the amino group, leading to different reactivity and applications.
Ethyl 2-(4-amino-3-nitrophenyl)acetate:
Ethyl 2-(4-amino-2-chlorophenyl)acetate: The presence of a chlorine atom instead of a nitro group results in different chemical behavior and applications.
This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
108274-41-5 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
ethyl 2-(4-amino-2-nitrophenyl)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5,11H2,1H3 |
InChIキー |
IECIICKYUQNXOZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=C(C=C1)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)



![2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)
![[1,2,4]Triazino[4,5-a]benzimidazole](/img/structure/B13112211.png)







